

Desmethyl Bromethalin: A Technical Guide to its Chemical Structure, Properties, and Toxicological Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Bromethalin is the primary active metabolite of the neurotoxic rodenticide Bromethalin. Following ingestion, Bromethalin undergoes metabolic activation in the liver, where it is N-demethylated to form **Desmethyl Bromethalin**.[1][2] This conversion is critical, as **Desmethyl Bromethalin** is a more potent uncoupler of mitochondrial oxidative phosphorylation than its parent compound, making it the key molecule responsible for the toxic effects observed after Bromethalin exposure.[1] This guide provides a comprehensive overview of the chemical structure, properties, and toxicological aspects of **Desmethyl Bromethalin**, intended for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Chemical Structure and Properties

Desmethyl Bromethalin is a complex organic molecule with distinct chemical features that contribute to its biological activity.

Chemical Structure:

- Systematic Name: 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)benzenamine[3]
- Molecular Formula: C13H5Br3F3N3O4[3][4][5]



CAS Number: 57729-86-9[1][3]

The structure consists of a dinitrophenyl amine core with a tribromophenyl group and a trifluoromethyl group attached. The presence of these halogen and nitro groups significantly influences the molecule's lipophilicity and electrophilic nature.

Physicochemical Properties:

A summary of the key physicochemical properties of **Desmethyl Bromethalin** is presented in the table below.

Property	Value	Source
Molecular Weight	563.90 g/mol	[1][3]
Appearance	Dark Orange Solid	[6]
Purity	>95% (HPLC)	[3]
Solubility	Highly lipophilic (fat-soluble)	[1]

Toxicological Profile

The toxicity of **Desmethyl Bromethalin** is intrinsically linked to its potent effect on cellular respiration.

Mechanism of Action

The primary mechanism of toxicity for **Desmethyl Bromethalin** is the uncoupling of oxidative phosphorylation in the mitochondria, particularly within the cells of the central nervous system (CNS).[1][7][8] This process disrupts the normal production of adenosine triphosphate (ATP), the cell's primary energy currency.[1][7]

The cascade of events following this uncoupling is as follows:

• Decreased ATP Synthesis: **Desmethyl Bromethalin** disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP.[1][7]



- Failure of Na+/K+ ATPase Pumps: The reduction in cellular ATP levels leads to the failure of ion pumps, most notably the sodium-potassium ATPase (Na+/K+ ATPase) pumps.[1][8]
- Cerebral Edema: The dysfunction of these pumps results in an accumulation of cerebrospinal fluid and subsequent intramyelinic edema, leading to an increase in intracranial pressure.[1][7]
- Neuronal Damage: The elevated intracranial pressure causes significant damage to neuronal axons, leading to the neurological signs observed in Bromethalin poisoning, such as paralysis, convulsions, and ultimately, death.[1][7]

Toxicokinetics

- Absorption and Metabolism: Bromethalin is rapidly absorbed from the gastrointestinal tract
 and is metabolized in the liver by cytochrome P450 enzymes to form **Desmethyl**Bromethalin through N-demethylation.[1][9]
- Distribution: Both Bromethalin and **Desmethyl Bromethalin** are highly lipophilic, leading to their accumulation in fatty tissues, including the brain.[1] This high lipophilicity allows **Desmethyl Bromethalin** to readily cross the blood-brain barrier.[1]
- Elimination: The parent compound, Bromethalin, has a plasma half-life of approximately 5.6 days in rats.[1][10] The metabolite, **Desmethyl Bromethalin**, persists longer in tissues, making it a critical diagnostic marker for Bromethalin exposure.[1]

Toxicity Values

Direct LD50 values for **Desmethyl Bromethalin** are not readily available in the literature. The toxicity is typically reported in terms of the parent compound, Bromethalin, as it is the substance that is ingested. The conversion to the more potent **Desmethyl Bromethalin** is a key factor in the observed toxicity.



Species	Oral LD50 of Bromethalin	Susceptibility	Source
Cat	~0.54 mg/kg	High	[1][8]
Dog	~3.7 mg/kg	Moderate	[1]
Guinea Pig	>1000 mg/kg	Resistant	[1]

The significant species variability in toxicity is attributed to differences in their metabolic capacity to convert Bromethalin to **Desmethyl Bromethalin**.[1] Guinea pigs, for instance, are resistant because they are unable to efficiently metabolize Bromethalin to its more toxic metabolite.[1]

Experimental Protocols Detection of Desmethyl Bromethalin in Animal Tissues

Several analytical methods have been developed for the detection of **Desmethyl Bromethalin** in biological samples to confirm exposure to Bromethalin. A common approach involves liquid chromatography-mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction:

- Homogenization: A 1g sample of tissue (e.g., liver, brain, adipose) is homogenized in a solution of 5% ethanol in ethyl acetate.[11][12]
- Centrifugation: The homogenate is centrifuged to separate the solid and liquid phases.[12]
- Evaporation and Reconstitution: The supernatant is collected, and the solvent is evaporated.
 The residue is then reconstituted in a smaller volume of a suitable solvent, such as methanol.[11][12]

Analytical Method: UHPLC-MS/MS

- Technique: Reverse-phase ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[11]
- Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.[11]



- Detection: Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of **Desmethyl Bromethalin**.[11]
- Validation: This method has been qualitatively validated at levels of 1.0 ng/g in liver tissue,
 with a method detection limit of 0.35 ng/g wet weight in fat tissue.[11]

Analytical Method: MALDI-TOF MS

A rapid detection method using Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOF MS) has also been described for brain tissue.[12]

- Extraction: Similar extraction procedure as described above.[12]
- Matrix Application: The extract is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate.[12]
- Analysis: The sample is analyzed in reflector negative mode, and characteristic diagnostic ions for **Desmethyl Bromethalin** are monitored.[12]
- Diagnostic Ions: Key ions detected include m/z 562.93/564.93 [M-H]⁻, 467.06 [M-Br-NO]⁻, and 450.87 [M-Br-NO₂]⁻.[12]
- Detection Limit: The method has a reported detection limit of 0.5 ppm.[12]

Visualizations

Metabolic Activation of Bromethalin

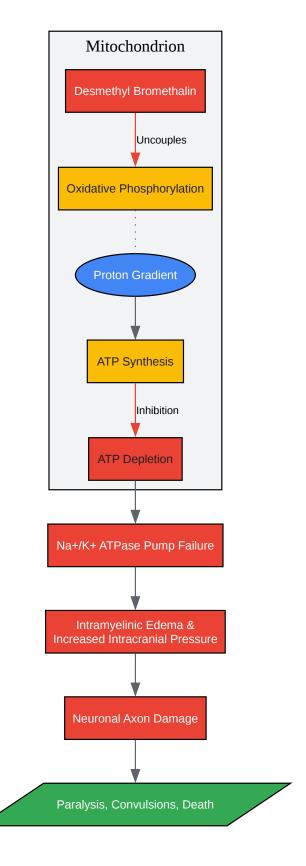


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Caption: Metabolic conversion of Bromethalin to its active form, **Desmethyl Bromethalin**.

Mechanism of Desmethyl Bromethalin Neurotoxicity



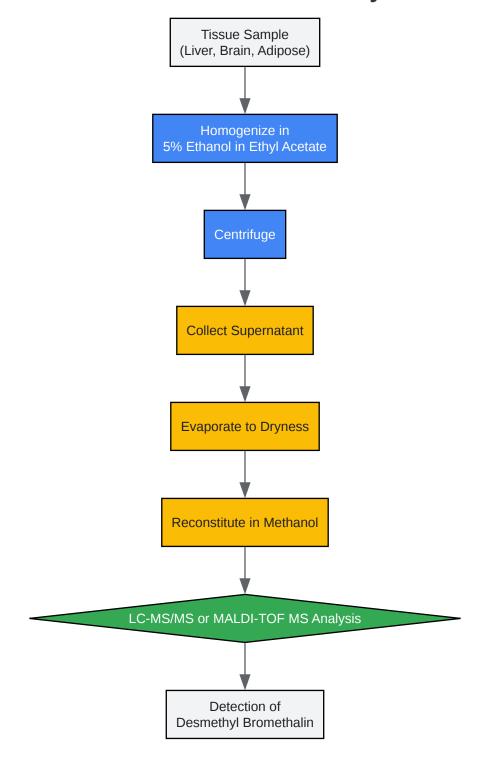


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Caption: Cellular cascade leading to neurotoxicity from **Desmethyl Bromethalin**.



Experimental Workflow for Tissue Analysis



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Caption: Workflow for the detection of **Desmethyl Bromethalin** in tissue samples.



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